molecular formula C9H13IN2 B11758131 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

Cat. No.: B11758131
M. Wt: 276.12 g/mol
InChI Key: JXSSXPRAHVPLBI-UHFFFAOYSA-N
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Description

3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an iodine atom at the 3-position and two methyl groups at the 5-position

Preparation Methods

The synthesis of 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyridine core.

    Methylation: The methyl groups at the 5-position are introduced through a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine has several scientific research applications, including:

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and as a probe for investigating enzyme activities.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine involves its interaction with molecular targets and pathways. The compound’s iodine atom and methyl groups can influence its binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both iodine and methyl groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

3-iodo-5,5-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H13IN2/c1-9(2)3-4-12-8(5-9)7(10)6-11-12/h6H,3-5H2,1-2H3

InChI Key

JXSSXPRAHVPLBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=C(C=N2)I)C1)C

Origin of Product

United States

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